molecular formula C12H14O3S B027032 Pent-4-YN-1-YL 4-methylbenzenesulfonate CAS No. 77758-50-0

Pent-4-YN-1-YL 4-methylbenzenesulfonate

Cat. No. B027032
CAS RN: 77758-50-0
M. Wt: 238.3 g/mol
InChI Key: HUDMRXOBWIYVMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to Pent-4-YN-1-YL 4-methylbenzenesulfonate, such as tetraphenylantimony arenesulfonates, involves the reaction of pentaphenylantimony with arenesulfonyl chlorides in toluene, demonstrating the compound's role in forming coordination complexes with metal atoms (Sharutin et al., 2002). Another synthesis method includes the solvolysis reactions of pent-4-enyl derivatives, indicating its reactivity in specific solvent environments (Ferber & Gream, 1981).

Molecular Structure Analysis

The molecular structure of tetraphenylantimony 4-methylbenzenesulfonate, a related compound, was determined using X-ray diffraction analysis, revealing a distorted trigonal-bipyramidal coordination around the antimony atom (Sharutin et al., 2002). This suggests that Pent-4-YN-1-YL 4-methylbenzenesulfonate could also exhibit interesting structural features conducive to further chemical investigations.

Chemical Reactions and Properties

Chemical reactions involving 4-methylbenzenesulfonate derivatives often include nucleophilic substitutions and solvolysis reactions, demonstrating the compound's reactivity towards various nucleophiles under different conditions (Forcellini et al., 2015). These reactions are crucial for understanding the compound's chemical behavior and potential applications in synthetic chemistry.

Physical Properties Analysis

The physical properties of compounds similar to Pent-4-YN-1-YL 4-methylbenzenesulfonate can be inferred from studies on similar sulfonate derivatives. For instance, the solvolysis reaction conditions and the solvent's influence on reaction rates provide insights into the solubility and stability of these compounds in different media (Muñoz et al., 2003).

Chemical Properties Analysis

The chemical properties of Pent-4-YN-1-YL 4-methylbenzenesulfonate derivatives, including reactivity towards various nucleophiles and the ability to form coordination complexes, are indicative of its versatile chemical behavior. This versatility is essential for its application in organic synthesis and material science, as evidenced by the synthesis of tetraphenylantimony arenesulfonates and the solvolysis reactions of pent-4-enyl derivatives (Sharutin et al., 2002; Ferber & Gream, 1981).

Scientific Research Applications

  • It's been identified as a potent and orally active multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders (Li et al., 2014).

  • The compound exhibits reactivity towards various classes of nucleophiles, allowing for the isolation of substitution products in moderate to good yields. This reactivity is crucial for its use in different chemical syntheses (Forcellini et al., 2015).

  • Its derivatives, specifically N-sulfonamide, play a significant role in governing interactions with DNA, affecting DNA cleavage efficiency and antiproliferative activity, important for developing therapeutic strategies (González-Álvarez et al., 2013).

  • The synthesis of related compounds like 1-vinylcyclopropyl 4-methylbenzenesulfonate is vital for the rapid and economical synthesis of alkylidenecyclopropanes, providing access to various alicyclic systems used in different scientific applications (Ojo et al., 2014).

  • The compound forms a three-dimensional architecture and is a major component refined to a site-occupancy factor of 0.918, indicating its structural significance in chemical studies (Yusof et al., 2012).

properties

IUPAC Name

pent-4-ynyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h1,6-9H,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMRXOBWIYVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450150
Record name pent-4-ynyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-YN-1-YL 4-methylbenzenesulfonate

CAS RN

77758-50-0
Record name pent-4-ynyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was synthesized as a colorless oil from pent-4-yn-1-ol (145.0 mg, 132 mmol), TsCl (426.3 mg, 2.24 mmol), Et3N (349.4 mg, 3.44 mmol), and DMAP (210.1 mg, 1.72 mmol) in 74% yield by following general procedure 1.1: 1H NMR (400 MHz, CDCl3, δH) 7.77 (d, J=8.0 Hz, 2H), 7.33 (d, J=8.0 Hz, 2H), 4.24-3.97 (m, 2H), 2.42 (s, 3H), 2.23 (td, J=6.9, 2.6 Hz, 2H), 1.99-1.67 (m, 3H); 13C NMR (100 MHz, CDCl3, δH) 145.06, 133.09, 130.09, 128.12, 82.33, 69.68, 68.98, 27.91, 21.85, 14.90. ESI-MS: 239.1 (M+H+), 261.1 (M+Na4).
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
426.3 mg
Type
reactant
Reaction Step One
Name
Quantity
349.4 mg
Type
reactant
Reaction Step One
Name
Quantity
210.1 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Toluenesulfonyl chloride (21.4 g, 112 mmol) was added slowly to a stirred solution of 4-pentyn-1-ol (11.5 mL, 124 mL) and triethylamine (17.2 mL, 124 mmol) in dichloromethane (100 mL) at room temperature. After 22 hours, the solution was diluted with dichloromethane, washed with water, dried over sodium sulfate, filtered, and concentrated. The crude product was purified by flash chromatography (silica gel, gradient elution from 95:5 to 85:15 hexanes/ethyl acetate) to afford the product pent-4-ynyl 4-methylbenzenesulfonate (23.4 g, 87%) as a colorless oil.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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